N-cyclohexyl-3-(1-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
Description
N-cyclohexyl-3-(1-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a synthetic triazoloquinazoline derivative characterized by a fused heterocyclic core. The molecule features a triazolo[4,3-a]quinazolin-5-one scaffold substituted with a cyclopentylcarbamoyl-methylsulfanyl group at position 1 and an N-cyclohexyl propanamide chain at position 3. However, specific pharmacological data for this compound remain unreported in publicly available literature.
Properties
IUPAC Name |
N-cyclohexyl-3-[1-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O3S/c32-21(26-17-8-2-1-3-9-17)14-15-30-23(34)19-12-6-7-13-20(19)31-24(30)28-29-25(31)35-16-22(33)27-18-10-4-5-11-18/h6-7,12-13,17-18H,1-5,8-11,14-16H2,(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQGGEVOFNPMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(1-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazoloquinazoline intermediate.
Attachment of the Cyclopentylcarbamoyl Methyl Group: This step involves the reaction of the intermediate with cyclopentyl isocyanate to form the carbamoyl group.
Final Coupling with N-cyclohexylpropanamide: The final step involves coupling the intermediate with N-cyclohexylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(1-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides, acids, and bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-3-(1-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(1-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two analogs identified in the evidence, focusing on structural features, physicochemical properties, and inferred biological implications.
Structural Analog 1: 3-(1-{[(benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide
This analog (CAS 1112434-48-6) shares the triazoloquinazolinone core but differs in substituents:
- Carbamoyl group : Benzylcarbamoyl (aromatic) vs. cyclopentylcarbamoyl (alicyclic) in the target compound.
- Propanamide chain : N-isopropyl vs. N-cyclohexyl in the target.
- Molecular weight : 478.57 g/mol (analog) vs. inferred higher molecular weight for the target due to the bulkier cyclohexyl group.
Key Implications :
- The benzyl substituent may enhance π-π stacking interactions with aromatic residues in biological targets, whereas the cyclopentyl group in the target compound could improve lipophilicity and membrane permeability .
Structural Analog 2: N-cyclohexyl-N-methyl-2-[[3-oxidanylidene-2-[3-oxidanylidene-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]ethanamide
This compound (from ) diverges significantly in core structure (imidazoquinazoline vs. triazoloquinazoline) but shares functional motifs:
- Sulfanyl linkage : Present in both compounds but attached to different heterocyclic systems.
- Amide substituents : The analog includes a 4-phenylpiperazine group, which is absent in the target compound.
Key Implications :
- The imidazoquinazoline core may confer distinct electronic properties compared to the triazoloquinazoline system, influencing redox behavior or hydrogen-bonding capacity.
Table 1: Comparative Physicochemical Properties
Biological Activity
N-cyclohexyl-3-(1-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexyl group and a triazoloquinazolinone moiety, which are known to contribute to various biological activities.
Antihistaminic Activity
Research has indicated that compounds similar to this compound exhibit significant H1-antihistaminic activity. In studies involving guinea pigs, derivatives of 4-cyclohexyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed protective effects against histamine-induced bronchospasm. One such derivative demonstrated a protection rate of 72.96%, comparable to the standard chlorpheniramine maleate (71.00%) but with lower sedation effects (9% vs. 30%) .
Antimicrobial Activity
The compound's derivatives have been evaluated for antimicrobial properties against various pathogens. In vitro studies have shown that compounds with similar structures possess broad-spectrum antimicrobial activity. For example, derivatives tested against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli exhibited significant activity .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The compound is believed to interact with enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions like cancer and inflammation .
Case Studies and Experimental Data
A series of studies have focused on the synthesis and biological evaluation of quinazolinone derivatives. For instance:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | MBC (µg/ml) |
|---|---|---|---|
| Compound A | Moderate | Good | 150 |
| Compound B | Excellent | Moderate | 50 |
| Compound C | Poor | Excellent | 100 |
These findings suggest that structural modifications can enhance the biological efficacy of quinazolinone derivatives .
Potential Therapeutic Applications
Given its diverse biological activities, this compound may have potential applications in:
- Antihistamines : Development of new antihistaminic agents with reduced sedation.
- Antimicrobials : Formulation of novel antibiotics targeting resistant strains.
- Cancer Therapy : Exploration as an enzyme inhibitor in cancer metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
